Loperamide(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

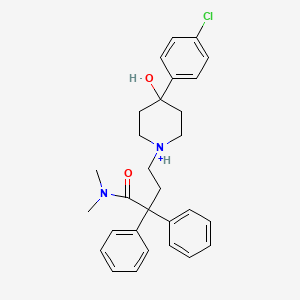

Loperamide(1+) is an organic cation obtained by protonation of the tertiary amino function of loperamide. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a loperamide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Loperamide acts as an agonist at the μ-opioid receptors in the gastrointestinal tract, which leads to decreased gastrointestinal motility and increased transit time. This mechanism effectively reduces the frequency of bowel movements and improves stool consistency.

- Chemical Structure : Loperamide is classified as a phenylpiperidine derivative with a molecular formula of C29H33ClN2O2 and a molecular weight of 477.03 g/mol .

- Bioavailability : Following oral administration, loperamide undergoes extensive first-pass metabolism, resulting in less than 1% bioavailability. Peak plasma concentrations are typically reached approximately 2.5 to 5 hours post-administration .

Clinical Applications

Loperamide is primarily indicated for:

- Symptomatic Treatment of Diarrhea : It is effective for both acute and chronic diarrhea, including traveler's diarrhea and diarrhea associated with inflammatory bowel disease .

- Chemotherapy-Related Diarrhea : Loperamide is often used off-label to manage diarrhea resulting from chemotherapy treatments .

Table 1: Clinical Indications for Loperamide

| Indication | Description |

|---|---|

| Acute Diarrhea | Rapid relief from symptoms |

| Chronic Diarrhea | Management in conditions like IBS |

| Traveler's Diarrhea | Preventive and therapeutic use |

| Chemotherapy-Induced Diarrhea | Alleviation of side effects |

Recent Findings and Case Studies

Recent studies have highlighted both the efficacy and potential risks associated with loperamide use.

- Efficacy Studies : Clinical trials have demonstrated that loperamide significantly reduces the frequency of bowel movements in patients with diarrhea compared to placebo . A flexible dosing schedule has been shown to enhance patient outcomes.

- Safety Concerns : The European Medicines Agency has reported a possible causal relationship between loperamide use and acute pancreatitis. This association was supported by literature reviews and spontaneous reports indicating incidents of pancreatitis following loperamide administration . The mechanism may involve sphincter of Oddi dysfunction, which warrants caution in prescribing this medication.

Table 2: Summary of Safety Reports

| Adverse Effect | Evidence |

|---|---|

| Acute Pancreatitis | Positive de-challenges reported |

| Central Nervous System Effects | No significant CNS effects observed |

Eigenschaften

Molekularformel |

C29H34ClN2O2+ |

|---|---|

Molekulargewicht |

478 g/mol |

IUPAC-Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |

InChI |

InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/p+1 |

InChI-Schlüssel |

RDOIQAHITMMDAJ-UHFFFAOYSA-O |

SMILES |

CN(C)C(=O)C(CC[NH+]1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

CN(C)C(=O)C(CC[NH+]1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.